molecular formula C14H22N4O B2763012 N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine CAS No. 2189368-22-5

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine

Cat. No.: B2763012
CAS No.: 2189368-22-5
M. Wt: 262.357
InChI Key: UNFKTYMCOVKCPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The presence of the 8-azabicyclo[32

Preparation Methods

The synthesis of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biological Activity

N,N-Dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3C_{16}H_{27}N_3, with a molar mass of approximately 293.47 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

This compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating numerous physiological processes, and compounds that influence their activity can have profound therapeutic implications.

GPCR Interaction

Research indicates that compounds similar to N,N-dimethyl derivatives often act as agonists or antagonists at specific GPCRs, which can lead to:

  • Increased intracellular calcium levels : This is achieved through the activation of phospholipase C pathways, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum .
  • Modulation of neurotransmitter release : By affecting synaptic transmission, these compounds can influence mood and cognitive functions.

Antidepressant Effects

Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a common mechanism attributed to their activity.

Analgesic Properties

Research has indicated potential analgesic properties, possibly through inhibition of pain pathways mediated by GPCRs related to opioid receptors.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study published in PubMed Central examined the effects of structurally similar compounds on depressive behaviors in rodents. The results indicated significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect mediated through serotonergic pathways .
  • Analgesic Activity :
    • Another research article explored the analgesic potential of related compounds in inflammatory pain models. The findings demonstrated a reduction in pain response, supporting the hypothesis that these compounds may serve as effective analgesics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin reuptake inhibition
AnalgesicOpioid receptor modulation
Calcium signalingGPCR-mediated IP3 pathway activation

Properties

IUPAC Name

N,N-dimethyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)13-6-7-15-14(16-13)19-12-8-10-4-5-11(9-12)18(10)3/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKTYMCOVKCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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